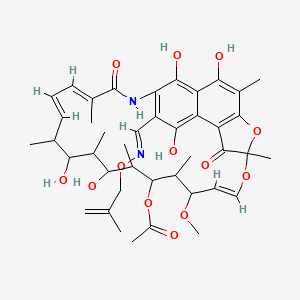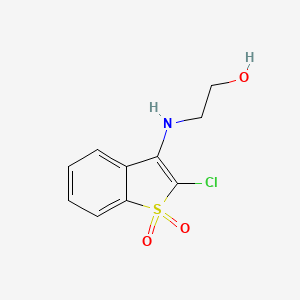
Ethanol, 2-((2-chloro-3-benzo(b)thienyl)amino)-, S,S-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-((2-chloro-3-benzo(b)thienyl)amino)-, S,S-dioxide: is a chemical compound with the molecular formula C11H12ClNO3S and a molecular weight of 273.75 . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a benzo(b)thienyl group, which contributes to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-((2-chloro-3-benzo(b)thienyl)amino)-, S,S-dioxide typically involves the reaction of 2-chloro-3-benzo(b)thiophene with ethanolamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Ethanol, 2-((2-chloro-3-benzo(b)thienyl)amino)-, S,S-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzo(b)thienyl derivatives.
Applications De Recherche Scientifique
Ethanol, 2-((2-chloro-3-benzo(b)thienyl)amino)-, S,S-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethanol, 2-((2-chloro-3-benzo(b)thienyl)amino)-, S,S-dioxide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- Propanol, 3-((2-chloro-3-benzo(b)thienyl)amino)-, S,S-dioxide
- Ethanol, 2-(N-(2-chloro-3-benzo(b)thienyl)methylamino)-, S,S-dioxide
- 1-Piperazineethanol, 4-(2-chloro-3-benzo(b)thienyl)-, S,S-dioxide
Comparison: Ethanol, 2-((2-chloro-3-benzo(b)thienyl)amino)-, S,S-dioxide is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical behaviors, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
39775-24-1 |
|---|---|
Formule moléculaire |
C10H10ClNO3S |
Poids moléculaire |
259.71 g/mol |
Nom IUPAC |
2-[(2-chloro-1,1-dioxo-1-benzothiophen-3-yl)amino]ethanol |
InChI |
InChI=1S/C10H10ClNO3S/c11-10-9(12-5-6-13)7-3-1-2-4-8(7)16(10,14)15/h1-4,12-13H,5-6H2 |
Clé InChI |
ZWPBBNYLOBXNLX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(S2(=O)=O)Cl)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sulfonium, diphenyl[4-(phenylthio)phenyl]-](/img/structure/B14673430.png)
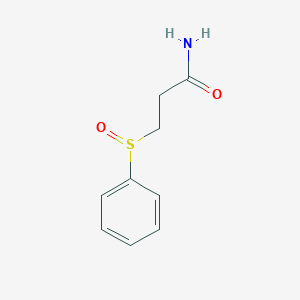
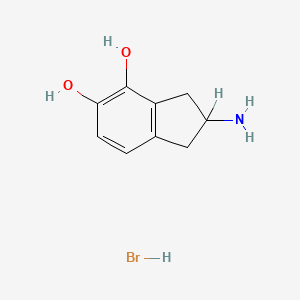
![(1-cyclohexyl-1-phenylethyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14673459.png)
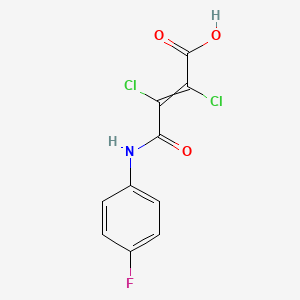
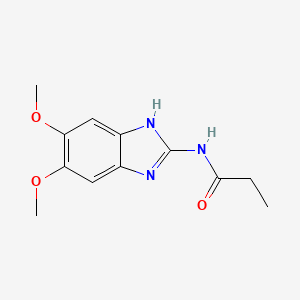
![Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14673494.png)
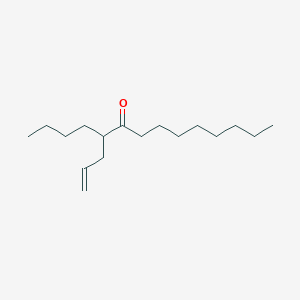
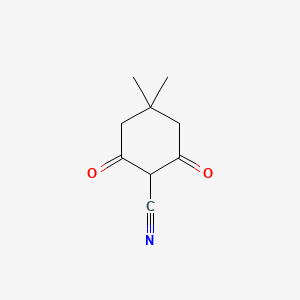
![5H-[1,3]thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B14673500.png)
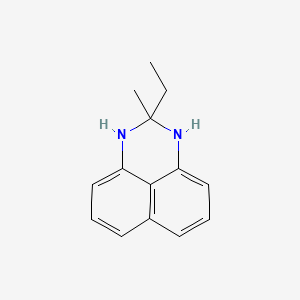
![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-2-methyl-1-phenylbutan-1-one](/img/structure/B14673503.png)

